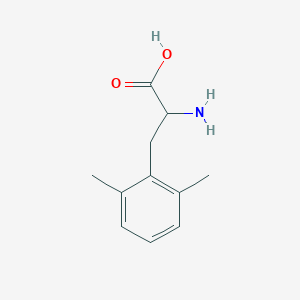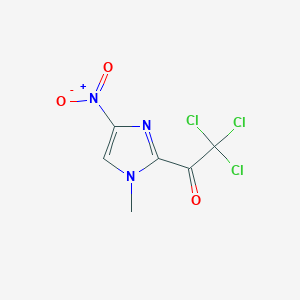
3-Amino-3-(pyridin-3-yl)propanoic acid
Vue d'ensemble
Description
3-Amino-3-(pyridin-3-yl)propanoic acid is a compound with the molecular weight of 166.18 . It is also known by its IUPAC name, (3S)-3-amino-3-(3-pyridinyl)propanoic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 3-Amino-3-(pyridin-3-yl)propanoic acid is1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m0/s1 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
3-Amino-3-(pyridin-3-yl)propanoic acid is a solid compound . The compound’s molecular weight is 166.18 .Relevant Papers One relevant paper discusses the synthesis of a new heterocyclic compound using a related compound as a starting material . This paper could provide valuable insights into the synthesis and potential applications of 3-Amino-3-(pyridin-3-yl)propanoic acid.
Applications De Recherche Scientifique
Antiviral Activity
3-Amino-3-(pyridin-3-yl)propanoic acid: derivatives have been explored for their antiviral properties. For instance, indole derivatives, which share a similar structural motif, have shown inhibitory activity against influenza A and other viruses . This suggests that 3-Amino-3-(pyridin-3-yl)propanoic acid could be a valuable scaffold for developing new antiviral agents.
Anti-inflammatory Activity
The indole nucleus, which is structurally related to 3-Amino-3-(pyridin-3-yl)propanoic acid, is found in compounds with anti-inflammatory properties . Therefore, this compound may serve as a lead structure for the synthesis of new anti-inflammatory drugs.
Anticancer Activity
Compounds containing the indole ring system, akin to 3-Amino-3-(pyridin-3-yl)propanoic acid, have been reported to possess anticancer activities . This indicates the potential of 3-Amino-3-(pyridin-3-yl)propanoic acid in cancer research, possibly as a chemotherapeutic agent.
Antimicrobial Activity
Indole derivatives are known for their antimicrobial effects, which include action against a variety of bacterial and fungal pathogens . By extension, 3-Amino-3-(pyridin-3-yl)propanoic acid could be utilized in the development of new antimicrobial drugs.
Coordination Chemistry
3-Amino-3-(pyridin-3-yl)propanoic acid: has been used in the synthesis of coordination polymers with metals such as silver (Ag), copper (Cu), and zinc (Zn) . These polymers have potential applications in catalysis, molecular recognition, and materials science.
Plant Hormone Research
Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan, is structurally related to 3-Amino-3-(pyridin-3-yl)propanoic acid . This connection suggests that 3-Amino-3-(pyridin-3-yl)propanoic acid could be significant in studying plant growth and development.
Propriétés
IUPAC Name |
3-amino-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTCEJINJFHMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977819 | |
| Record name | 3-Amino-3-(pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(pyridin-3-yl)propanoic acid | |
CAS RN |
62247-21-6 | |
| Record name | 3-Amino-3-(pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-3-(pyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)



